molecular formula C19H30O2 B3055303 1-(4-Methoxyphenyl)dodecan-1-one CAS No. 63829-20-9

1-(4-Methoxyphenyl)dodecan-1-one

Cat. No.: B3055303
CAS No.: 63829-20-9
M. Wt: 290.4 g/mol
InChI Key: BAQOOEPJROUOIU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)dodecan-1-one is an organic compound with the molecular formula C19H30O2. It is a phenylalkanoid, characterized by a methoxy group attached to the phenyl ring and a dodecanone chain. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)dodecan-1-one can be synthesized through the Friedel-Crafts acylation of anisole with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an anhydrous solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The product is then purified through distillation or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)dodecan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of dodecanoic acid or this compound.

    Reduction: Formation of 1-(4-methoxyphenyl)dodecan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)dodecan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)dodecan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)dodecan-1-one can be compared with other phenylalkanoids such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)dodecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-19(20)17-13-15-18(21-2)16-14-17/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQOOEPJROUOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405523
Record name 1-(4-methoxyphenyl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63829-20-9
Record name 1-(4-methoxyphenyl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHOXYDODECANOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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